3-Cyclohexylbutan-2-one
Overview
Description
3-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a cyclic ketone characterized by a cyclohexyl group attached to a butan-2-one backbone. This compound is known for its pleasant odor and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3-cyclohexylbutanol using oxidizing agents like sodium dichromate or potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-cyclohexylbut-2-en-1-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 3-cyclohexylbutanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed
Oxidation: 3-Cyclohexylbutanoic acid.
Reduction: 3-Cyclohexylbutanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexylbutan-2-one finds applications in several fields:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Cyclohexylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This interaction can lead to the formation of various adducts, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylbutan-2-one: Similar structure but with the cyclohexyl group attached to the fourth carbon of the butanone chain.
Cyclohexanone: A simpler ketone with only a cyclohexyl group attached to the carbonyl carbon.
Uniqueness
3-Cyclohexylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a butan-2-one backbone makes it versatile for various synthetic and industrial applications.
Properties
IUPAC Name |
3-cyclohexylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQVTPKEMOWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503516 | |
Record name | 3-Cyclohexylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-46-8 | |
Record name | 3-Cyclohexylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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